

# NADI-351: Application Notes and Protocols for In Vivo Mouse Models

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## Compound of Interest

Compound Name: NADI-351

Cat. No.: B15621058

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## Introduction

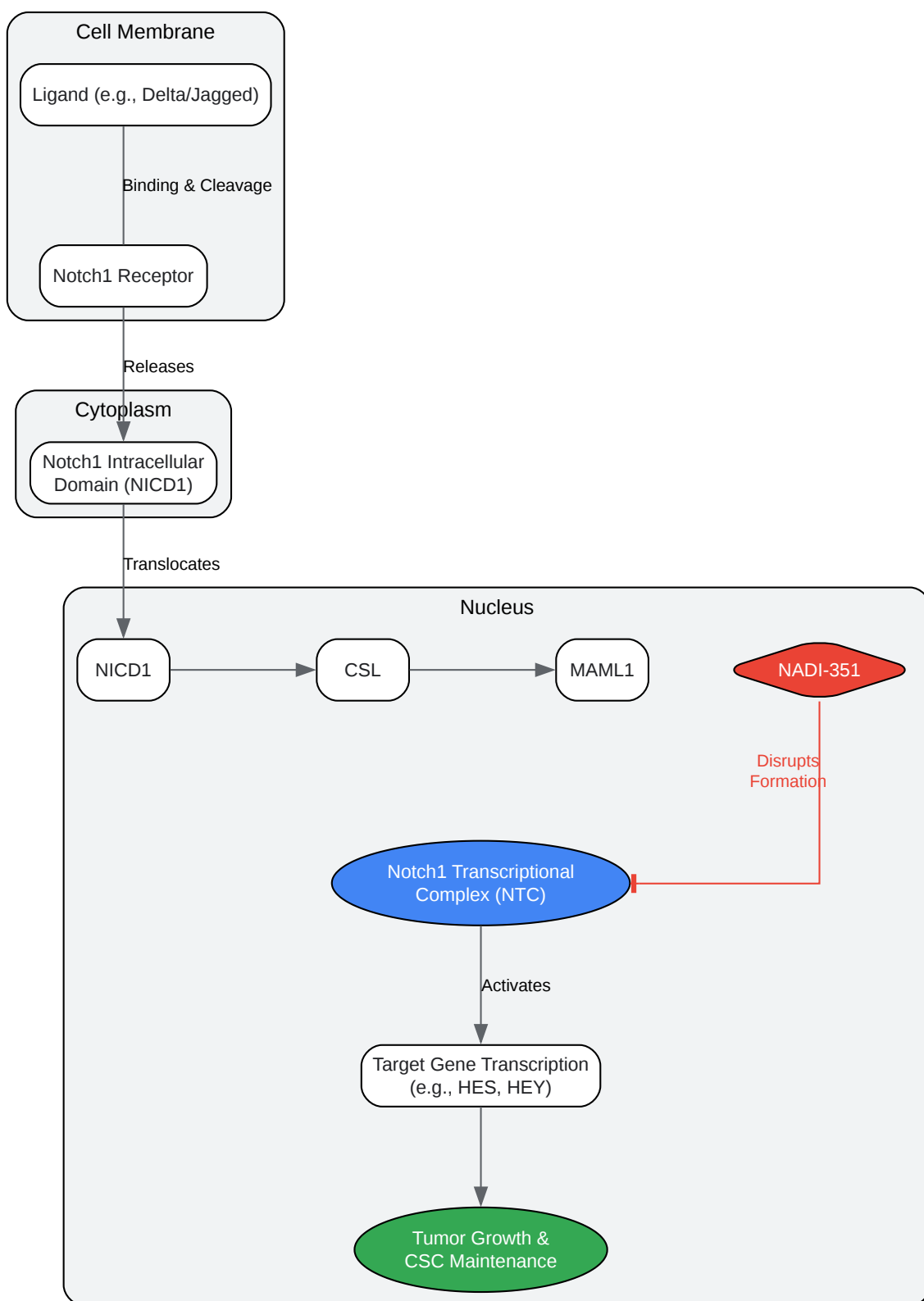
**NADI-351** is an orally active and potent small-molecule inhibitor that selectively targets the Notch1 transcriptional complex.[1][2][3] In numerous human cancers, the aberrant activation of the Notch signaling pathway is a critical driver for the initiation and maintenance of the neoplastic phenotype.[2] Furthermore, dysregulated Notch activity is central to the survival and maintenance of cancer stem cells (CSCs), which are implicated in metastasis and therapeutic resistance.[2]

**NADI-351** offers a significant therapeutic advantage by selectively disrupting Notch1 transcription complexes, thereby reducing the recruitment of Notch1 to its target genes.[1][2] This targeted mechanism of action allows for the potent inhibition of tumor growth and the ablation of CSCs without inducing the severe intestinal toxicity, such as goblet cell metaplasia, commonly associated with pan-Notch inhibitors.[1][4][5] Preclinical studies in various mouse models have demonstrated the robust anti-tumor activity and favorable safety profile of **NADI-351**. [1][5]

## Mechanism of Action: Selective Inhibition of Notch1 Signaling

The Notch signaling cascade is initiated by ligand-receptor interactions between adjacent cells, leading to the cleavage and release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL and Mastermind-like (MAML) proteins, driving the expression of target genes involved in cell proliferation, survival, and differentiation.

**NADI-351** selectively interferes with the formation of the Notch1 transcriptional complex, preventing the transcription of downstream target genes.<sup>[1][4]</sup> This specificity for Notch1 spares other Notch paralogs, which is believed to be the reason for its improved safety profile compared to broader-spectrum Notch inhibitors.<sup>[4]</sup>



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**Figure 1.** Mechanism of action of **NADI-351** in the Notch1 signaling pathway.

## Data Presentation

### In Vivo Efficacy of NADI-351 in Xenograft Models

Cell Line/Model	Mouse Strain	Treatment	Route	Dosage	Outcome	Reference
MDA-MB-231 (Breast Cancer)	Nude	NADI-351	i.p.	20 mg/kg, daily	Significant tumor growth inhibition	[1]
PC-3 (Prostate Cancer)	Nude	NADI-351	i.p. or p.o.	Not specified	Significant tumor growth inhibition	[1]
OE19 (Esophageal Cancer)	Nude	NADI-351	i.p. or p.o.	Not specified	Significant tumor growth inhibition	[1]
EAC47 PDX (Esophageal Adenocarcinoma)	Nude	NADI-351	i.p.	30 mg/kg, daily for 14 days	Significant tumor growth inhibition and ablation of ALDH+ cancer stem cells	[1]

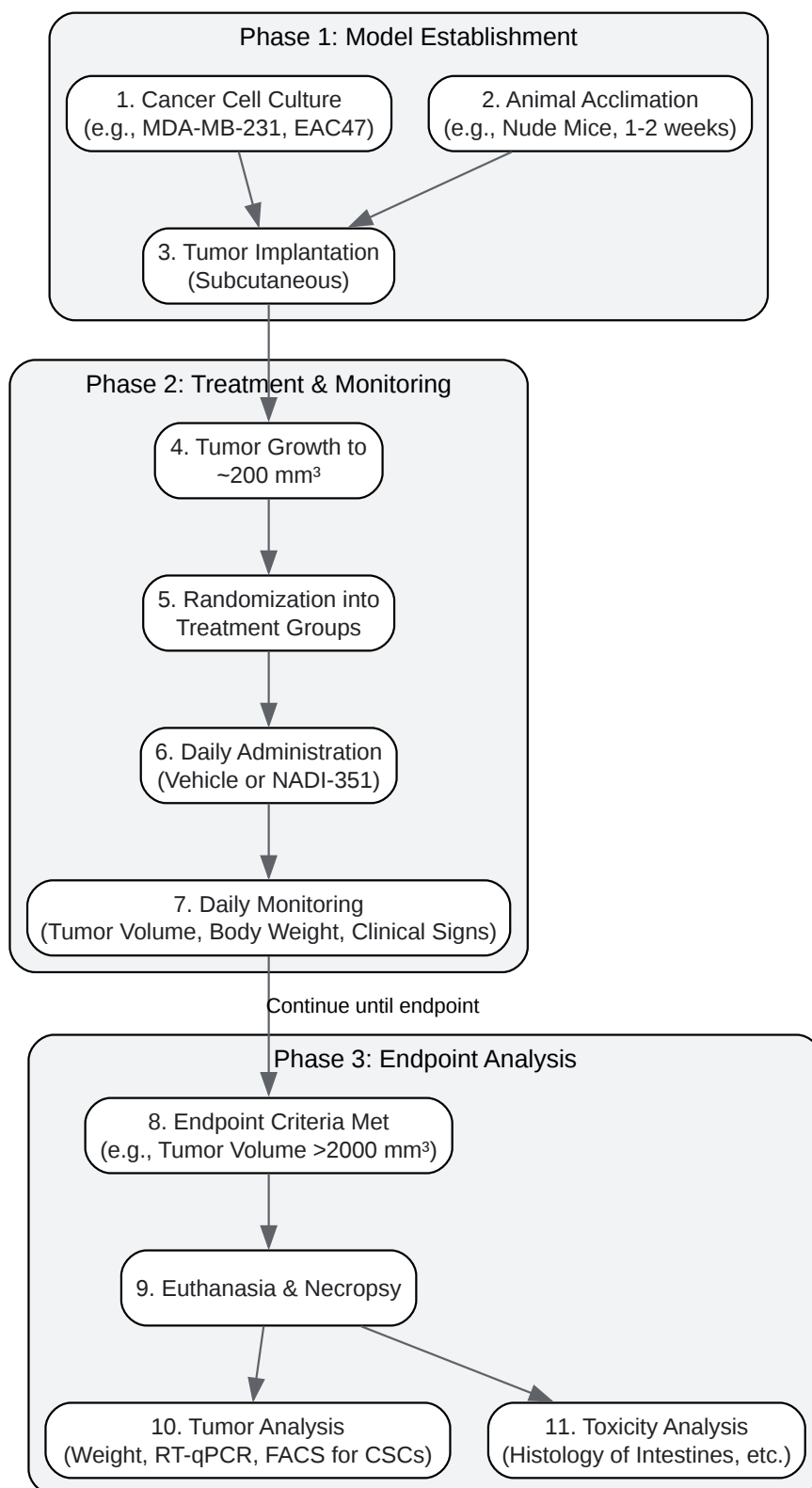
### Toxicity Profile of NADI-351

Mouse Strain	Treatment	Route	Dosage	Duration	Key Findings	Reference
C57BL/6	NADI-351	i.p.	Up to 40 mg/kg	5 days	No evidence of gastrointestinal toxicity (no goblet cell metaplasia, intact crypts)	[1][5]
Nude Mice (with xenografts)	NADI-351	i.p. or p.o.	20-30 mg/kg, daily	Up to 14 days	No significant effect on mouse weight or overall appearance	[1][5]

## Experimental Protocols

The following protocols are based on published studies involving **NADI-351** and standard practices for in vivo mouse models.

## Experimental Workflow Overview



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**Figure 2.** General experimental workflow for **NADI-351** in vivo efficacy studies.

# Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies

## 1. Materials

- Cell Lines: Notch-dependent cancer cell lines (e.g., MDA-MB-231, EAC47 patient-derived xenograft cells).
- Animals: Immunodeficient mice (e.g., Nude mice), 6-8 weeks old.
- **NADI-351** Compound
- Vehicles:
  - Intraperitoneal (i.p.) injection: Dimethyl sulfoxide (DMSO).[\[1\]](#)
  - Oral gavage (p.o.): 3.25% N-Methyl-2-pyrrolidone (NMP), 50% PEG-400, 46.75% normal saline.[\[1\]](#)
- Cell culture medium and supplements.
- Matrigel (optional, for enhancing tumor take).
- Sterile PBS, syringes, needles (27-30G for injection).
- Calipers for tumor measurement.

## 2. Cell Preparation

- Culture cancer cells under standard conditions to ~80-90% confluency.
- Harvest cells using trypsin and wash with sterile PBS.
- Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of  $1-5 \times 10^7$  cells/mL. Keep on ice.

## 3. Tumor Implantation

- Anesthetize the mouse using an approved method.
- Inject 100-200  $\mu\text{L}$  of the cell suspension subcutaneously into the flank of the mouse.
- Monitor the animals for recovery from anesthesia.

#### 4. Treatment Administration

- Allow tumors to grow to a palpable size of approximately 200  $\text{mm}^3$ .[\[1\]](#)
- Measure tumors using calipers and calculate the volume using the formula:  $\text{Volume} = (\text{Shortest Diameter}^2 \times \text{Longest Diameter}) / 2$ .[\[1\]](#)
- Randomize mice into treatment groups (e.g., Vehicle control, **NADI-351** 20 mg/kg, **NADI-351** 30 mg/kg).
- Prepare fresh formulations of **NADI-351** in the appropriate vehicle daily.
- Administer the treatment daily via the chosen route (i.p. or p.o.).

#### 5. Monitoring and Endpoint

- Measure tumor volume and mouse body weight at least three times per week.
- Monitor the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
- The study endpoint is reached when tumors reach a volume of 2000  $\text{mm}^3$  or if signs of significant toxicity or distress are observed, as per institutional guidelines.[\[1\]](#)
- At the endpoint, euthanize the mice. Excise the tumors and measure their final weight.
- A portion of the tumor can be flash-frozen for molecular analysis (RT-qPCR, Western blot) or processed for flow cytometry to analyze CSC populations (e.g., ALDH expression).[\[1\]](#)

## Protocol 2: Toxicity Evaluation

1. Objective To assess the potential toxicity of **NADI-351**, particularly the lack of gastrointestinal side effects.



## 2. Study Design

- Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or the same strain as the efficacy model) to isolate toxicity effects.[\[1\]](#)
- Establish at least three dose groups (e.g., low, medium, high dose of **NADI-351**) and a vehicle control group. A positive control, such as a pan-Notch inhibitor, can be included to confirm the assay's ability to detect GI toxicity.[\[1\]](#)
- Administer the compound daily for a predetermined period (e.g., 5-14 days).[\[1\]](#)

## 3. Monitoring

- Record body weight daily.
- Perform daily clinical observations for signs of morbidity, distress, or adverse reactions.
- At the end of the treatment period, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function.

## 4. Necropsy and Histopathology

- Euthanize the animals and perform a gross necropsy, examining all major organs.
- Collect key organs, with a particular focus on the small and large intestines.
- Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
- Section the tissues and perform Hematoxylin and Eosin (H&E) staining.
- For intestinal sections, perform Periodic acid-Schiff (PAS) staining to specifically identify and quantify goblet cells.[\[1\]](#)
- A board-certified veterinary pathologist should perform a microscopic examination to identify any treatment-related pathological changes. The key finding for **NADI-351** is the absence of goblet cell metaplasia in the intestinal crypts.[\[1\]](#)

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